molecular formula C19H37NO2 B1202401 13-Azaprostanoic acid CAS No. 71629-07-7

13-Azaprostanoic acid

カタログ番号 B1202401
CAS番号: 71629-07-7
分子量: 311.5 g/mol
InChIキー: RZZNGDIYQSCFGK-ROUUACIJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

13-Azaprostanoic acid is a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor . It has been synthesized and studied for its ability to inhibit human platelet aggregation induced by arachidonic acid, prostaglandin H2, or the stable endoperoxide analog .


Synthesis Analysis

The synthesis of 13-Azaprostanoic acid involves the transformation of betulin via Jones’ oxidation into betulonic acid, reductive amination of the latter, and coupling obtained by 3β-amino-3-deoxybetulinic acid with the 7- or 13-azaprostanoic acids and their homo analogues . Another method involves the preparation of the [17, 18 3H] derivative of trans-13-azaprostanoic acid (trans-13-APA, 12b) to study this receptor and to better evaluate the mechanism of action of these azaprostanoids .


Molecular Structure Analysis

The molecular formula of 13-Azaprostanoic acid is C19H37NO2 . The average mass is 311.503 Da and the monoisotopic mass is 311.282440 Da .


Chemical Reactions Analysis

13-Azaprostanoic acid specifically inhibits human platelet aggregation induced by arachidonic acid, prostaglandin H2, or the stable endoperoxide analog . It also inhibits [14C]serotonin release in response to arachidonic acid, ADP, or thrombin, but does not inhibit primary aggregation induced by ADP or thrombin . It completely blocks prostaglandin H2-induced aggregation in indomethacin-treated resuspended platelets but does not inhibit thromboxane synthesis .


Physical And Chemical Properties Analysis

The molecular weight of 13-Azaprostanoic acid is 311.5 g/mol . It has a XLogP3-AA value of 3.4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 14 .

科学的研究の応用

Antagonist of the Human Blood Platelet Thromboxane/Endoperoxide Receptor

13-Azaprostanoic Acid (13-APA) has been identified as a specific antagonist of the human blood platelet thromboxane/endoperoxide receptor . It specifically inhibits human platelet aggregation induced by arachidonic acid .

Inhibition of Serotonin Release

13-APA also inhibits [14C]serotonin release in response to arachidonic acid . This suggests that it could have potential applications in conditions where serotonin release is a factor.

Inhibition of Platelet Aggregation

13-APA has been found to inhibit platelet aggregation induced by arachidonic acid . This could have implications for conditions where platelet aggregation plays a role, such as in certain cardiovascular diseases.

Potential Therapeutic Applications

Given its ability to inhibit platelet aggregation and serotonin release, 13-APA could potentially have therapeutic applications. For example, it could be used in the treatment of conditions where these factors play a role .

Research Tool in Pharmacology

Due to its specific antagonistic action on the thromboxane/endoperoxide receptor, 13-APA can be used as a research tool in pharmacology to study the role of these receptors in various physiological and pathological processes .

Inhibition of Prostaglandin H2-Induced Aggregation

13-APA has been found to completely inhibit aggregation in response to Prostaglandin H2 . This suggests that it could have potential applications in conditions where Prostaglandin H2-induced aggregation is a factor.

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

特性

IUPAC Name

7-[(1S,2S)-2-(heptylamino)cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO2/c1-2-3-4-7-10-16-20-18-14-11-13-17(18)12-8-5-6-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZNGDIYQSCFGK-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1CCCC1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN[C@H]1CCC[C@@H]1CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221872
Record name 13-Azaprostanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Azaprostanoic acid

CAS RN

71629-07-7
Record name 13-Azaprostanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Azaprostanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Azaprostanoic acid
Reactant of Route 2
13-Azaprostanoic acid
Reactant of Route 3
Reactant of Route 3
13-Azaprostanoic acid
Reactant of Route 4
Reactant of Route 4
13-Azaprostanoic acid
Reactant of Route 5
13-Azaprostanoic acid
Reactant of Route 6
Reactant of Route 6
13-Azaprostanoic acid

Q & A

Q1: How does 13-APA interact with its target and what are the downstream effects?

A1: 13-APA acts as a competitive antagonist at the TXA2/PGH2 receptor on the surface of platelets and vascular smooth muscle cells []. By blocking the binding of TXA2 and PGH2, 13-APA inhibits the activation of these cells, ultimately preventing platelet aggregation, vasoconstriction, and other downstream effects associated with TXA2/PGH2 receptor activation [, , ]. This mechanism distinguishes 13-APA from drugs like aspirin, which inhibit the synthesis of TXA2 but not its receptor interaction [, ].

Q2: Can 13-APA reverse established platelet shape change?

A3: Studies indicate that 13-APA can indeed reverse platelet shape change induced by arachidonic acid (AA) or the TXA2/PGH2 mimetic U46619 []. This reversal further supports the concept that continued occupation of the TXA2/PGH2 receptor is required for maintaining the shape change response and that 13-APA can disrupt this interaction []. Importantly, 13-APA does not affect shape change induced by ADP, demonstrating its selectivity for the TXA2/PGH2 pathway [].

Q3: What is the molecular formula and weight of 13-Azaprostanoic acid?

A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of 13-Azaprostanoic acid. A full chemical characterization, including spectroscopic data, is necessary to confirm these properties.

Q4: How does the structure of 13-APA influence its activity and potency?

A5: Research indicates that modifications to the 13-APA structure significantly impact its ability to inhibit platelet aggregation. The inhibitory activity is highly sensitive to both the stereochemistry of the five-membered ring and the length of the amino side chain []. Any deviation from the natural prostaglandin skeletal arrangement generally leads to decreased biological activity []. This sensitivity highlights the importance of specific structural features for optimal interaction with the TXA2/PGH2 receptor.

Q5: Are there other azaprostanoic acid derivatives with potential as TXA2/PGH2 antagonists?

A6: Yes, researchers have synthesized various azaprostanoic acid derivatives with the aim of optimizing their anti-platelet properties. For instance, a study explored the synthesis and pharmacological evaluation of betulinic acid-azaprostanoic acid hybrids, aiming to combine the anti-inflammatory properties of both scaffolds []. These hybrids showed promising anti-inflammatory activity in an immunogenic inflammation model, highlighting the potential of exploring structural modifications for improved therapeutic benefits [].

Q6: What is the in vivo half-life of 13-APA and how is it eliminated?

A7: Research in rabbits has shown that 13-APA has an in vivo half-life of approximately 35 minutes []. Furthermore, the study indicated that 13-APA is primarily excreted by the kidneys in a metabolized form []. This information is crucial for understanding the duration of action and potential dosing regimens for 13-APA.

Q7: Does 13-APA influence platelet-vessel wall interactions?

A9: Research suggests that 13-APA significantly reduces the formation of platelet thrombi on exposed subendothelium in an experimental model using human blood and de-endothelialized rabbit aorta []. This effect highlights the potential of 13-APA in influencing platelet-vessel wall interactions, which play a critical role in thrombosis and hemostasis [].

Q8: Can 13-APA be used to study the role of TXA2 in other physiological processes?

A10: Yes, researchers have employed 13-APA to investigate the involvement of TXA2 in various physiological functions. For instance, a study used 13-APA to explore the role of TXA2 in the response of Schistosoma mansoni cercariae to free fatty acids []. The study found that 13-APA inhibited the cercarial stimulation by fatty acids, suggesting a role for the TXA2 pathway in cercarial penetration and highlighting the use of 13-APA as a tool to understand TXA2's involvement in diverse biological processes [].

Q9: Is there any information available on the toxicity and safety profile of 13-APA?

A9: While the provided research abstracts do not provide detailed toxicological data, it's important to acknowledge that as a potent modulator of platelet function, 13-APA may have potential side effects, particularly bleeding. Thorough preclinical and clinical studies are essential to fully evaluate its safety profile and determine appropriate usage guidelines.

Q10: Are there other compounds with similar pharmacological effects to 13-APA?

A12: Yes, several other TXA2/PGH2 receptor antagonists have been developed, each with its own pharmacological profile. Some notable examples include SQ 29,548, BM 13.177, and L636,499 [, , ]. These antagonists, along with 13-APA, provide valuable tools for research and potential therapeutic applications targeting the TXA2/PGH2 pathway.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。